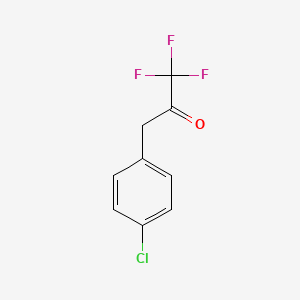

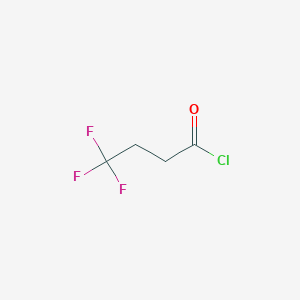

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

説明

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one, also known as 4-chloro-3-trifluoromethylphenylpropan-2-one, is a synthetic chemical compound with a variety of uses in scientific research. It is a colorless, volatile liquid with a sweet, chloroform-like odor and a melting point of -10.4 °C. It is soluble in alcohol and ether, and insoluble in water.

科学的研究の応用

Environmental Impact and Degradation

Chlorophenols, including compounds structurally related to "3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one", have been evaluated for their environmental impact, particularly in aquatic environments. Krijgsheld and Gen (1986) assessed the consequences of chlorophenol contamination, noting their moderate toxicity to mammalian and aquatic life, and their environmental persistence depending on microbial degradation capabilities (Krijgsheld & Gen, 1986). Moreover, the degradation of chlorinated phenols by zero-valent iron has been reviewed by Gunawardana et al. (2011), highlighting the efficiency of iron-based bimetallic systems in dechlorinating these compounds (Gunawardana, Singhal, & Swedlund, 2011).

Toxicology and Biodegradation

The toxic effects and mechanisms of chlorophenols in fish were comprehensively reviewed by Ge et al. (2017), emphasizing the oxidative stress, immune system impact, endocrine disruption, and potential carcinogenicity associated with these compounds (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017). Furthermore, Magnoli et al. (2020) focused on the behavior of 2,4-D, a chlorophenoxy herbicide, in agricultural environments and highlighted the role of microbial biodegradation in mitigating environmental impacts (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Material Science Applications

In the field of material science, the properties and applications of poly(3,4-ethylenedioxythiophene) (PEDOT) have been explored, demonstrating the potential of this class of compounds in thermoelectric materials. Yue and Xu (2012) reviewed the progress of PEDOT-based thermoelectric materials, indicating significant advances and potential for further development (Yue & Xu, 2012).

特性

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTNTKPCXIKFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568439 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

CAS RN |

79611-55-5 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)